6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
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Overview
Description
6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones
Preparation Methods
The synthesis of 6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the condensation of 6-chloro-2H-chromen-2-one with 2,3,4-trimethoxybenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
Scientific Research Applications
6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, leading to reduced inflammation and pain. It can also induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .
Comparison with Similar Compounds
Similar compounds to 6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one include:
6-chloro-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one: This compound has a similar structure but with different positions of the methoxy groups on the phenyl ring.
6-chloro-3-[(2E)-3-(2,6-dichlorophenyl)prop-2-enoyl]-2H-chromen-2-one: This compound has chlorine atoms instead of methoxy groups on the phenyl ring.
6-chloro-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one: This compound has a single methoxy group on the phenyl ring.
These compounds share similar chemical properties and reactivity but may exhibit different biological activities and applications due to the variations in their structures.
Properties
IUPAC Name |
6-chloro-3-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO6/c1-25-18-8-5-12(19(26-2)20(18)27-3)4-7-16(23)15-11-13-10-14(22)6-9-17(13)28-21(15)24/h4-11H,1-3H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBGRSPVNMKYLP-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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